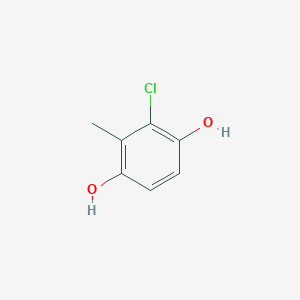
2-Chloro-3-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylbenzene-1,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
2-Chloro-3-methylbenzene-1,4-diol has been studied for its potential therapeutic effects. Its structural similarity to other phenolic compounds suggests it may exhibit antioxidant and anti-inflammatory properties.
Case Study: Anti-inflammatory Properties
Recent research indicates that derivatives of this compound can inhibit inflammatory pathways. For instance, a study demonstrated that similar benzenoids derived from Antrodia cinnamomea showed significant anti-inflammatory effects in models of psoriatic inflammation by downregulating cytokine production and inhibiting macrophage activation . This suggests that this compound could be explored further as a potential treatment for inflammatory skin conditions.
Agricultural Applications
The compound has applications in agriculture as a plant growth regulator and pesticide. Its efficacy in controlling plant diseases and promoting growth has been documented.
Case Study: Pesticidal Activity
Research has shown that chlorinated phenolic compounds can act as effective fungicides. A study highlighted the effectiveness of similar compounds in suppressing fungal pathogens in crops, which could be extrapolated to suggest that this compound might have similar applications .
Industrial Applications
In industry, this compound is utilized in coatings and surface treatments due to its chemical stability and protective properties.
Case Study: Coating Products
According to data from the European Chemicals Agency (ECHA), this compound is used in various coating products and metal surface treatments . Its ability to enhance the durability and resistance of coatings makes it valuable in manufacturing processes.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound has beneficial uses, it may pose risks if not handled properly. Regulatory agencies emphasize the importance of adhering to safety guidelines when utilizing such chemicals in various applications .
Summary Table of Applications
Propriétés
Numéro CAS |
10551-38-9 |
|---|---|
Formule moléculaire |
C7H7ClO2 |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-chloro-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |
Clé InChI |
GKQZDIPRXDPUTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)O)O |
Synonymes |
Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















